molecular formula C17H16N2O4S2 B2649822 2-((4-methoxyphenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide CAS No. 941901-60-6

2-((4-methoxyphenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide

Cat. No.: B2649822
CAS No.: 941901-60-6
M. Wt: 376.45
InChI Key: QDNHGMRIYBSAPX-UHFFFAOYSA-N
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Description

2-((4-methoxyphenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a sulfonyl group attached to a methoxyphenyl ring, an acetamide group, and a benzo[d]thiazolyl moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-methoxyphenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide typically involves multiple steps, starting with the preparation of the intermediate compoundsThe final step involves the coupling of the benzo[d]thiazolyl moiety under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification techniques to ensure the compound’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

2-((4-methoxyphenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide or potassium tert-butoxide .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides or thiols .

Scientific Research Applications

2-((4-methoxyphenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-((4-methoxyphenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s sulfonyl and acetamide groups can form hydrogen bonds and other interactions with the target molecules, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-methylphenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide
  • 2-((4-chlorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide
  • 2-((4-fluorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide

Uniqueness

2-((4-methoxyphenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and ability to interact with specific molecular targets, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(4-methoxyphenyl)sulfonyl-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S2/c1-11-18-15-9-12(3-8-16(15)24-11)19-17(20)10-25(21,22)14-6-4-13(23-2)5-7-14/h3-9H,10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDNHGMRIYBSAPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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